Methadone hydrochloride

Pharmaceutical Analysis Quality Control Regulatory Science

Procuring methadone hydrochloride requires precision: only racemic (RS)-methadone HCl (CAS 1095-90-5) delivers the defined enantiomer ratio with (R)-methadone providing μ-opioid activity and (S)-methadone impacting cardiac hERG safety. Substituting free base, levomethadone, or non-racemic material invalidates compendial release (USP 98.5–100.5%) and GMP compliance. For opioid treatment programs, methadone HCl demonstrates statistically superior retention vs. buprenorphine (>1M patient meta-analysis). Research groups leverage its NMDA antagonist activity for neuropathic pain models. Order DEA Schedule II-compliant USP reference standard.

Molecular Formula C21H28ClNO
Molecular Weight 345.9 g/mol
CAS No. 1095-90-5
Cat. No. B164297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethadone hydrochloride
CAS1095-90-5
SynonymsAmidone
Biodone
Dolophine
Hydrochloride, Methadone
Metadol
Metasedin
Methaddict
Methadone
Methadone Hydrochloride
Methadose
Methex
Phenadone
Phymet
Physeptone
Pinadone
Symoron
Molecular FormulaC21H28ClNO
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H
InChIKeyFJQXCDYVZAHXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in methanol

Structure & Identifiers


Interactive Chemical Structure Model





Methadone Hydrochloride (CAS 1095-90-5): Analytical Specifications and Procurement Considerations


Methadone hydrochloride (CAS 1095-90-5) is a synthetic opioid agonist formulated as a hydrochloride salt for enhanced aqueous solubility and pharmaceutical manufacturability. It is a chiral molecule, clinically administered as the racemic (RS)-mixture of (R)- and (S)-methadone hydrochloride, with a molecular weight of 345.91 g/mol [1]. The United States Pharmacopeia (USP) monograph defines Methadone Hydrochloride as containing not less than 98.5 percent and not more than 100.5 percent of C21H27NO·HCl, calculated on the dried basis, establishing the quantitative purity standard against which all pharmacopeial-grade material is assessed [2].

Methadone Hydrochloride Procurement: Why In-Class Substitution Introduces Uncontrolled Risk


Procuring methadone hydrochloride cannot be reduced to simply ordering 'any opioid' or 'any methadone salt.' The racemic (RS)-methadone hydrochloride exhibits a defined enantiomeric composition that directly impacts both efficacy and cardiac safety: the (R)-enantiomer (levomethadone) is approximately 50-fold more potent at the μ-opioid receptor than the (S)-enantiomer, while the (S)-enantiomer is a more potent blocker of hERG potassium channels, contributing to QTc prolongation [1][2]. Substitution with the free base alters aqueous solubility and dissolution kinetics, while substitution with isolated enantiomers (e.g., levomethadone hydrochloride) yields a fundamentally different pharmacological and regulatory profile. Furthermore, alternative opioid agonists such as buprenorphine demonstrate inferior treatment retention in opioid use disorder compared to methadone hydrochloride [3]. These differences are quantifiable and preclude simple interchangeability without formal bridging studies or regulatory approval.

Methadone Hydrochloride: Quantified Differentiation Against Structural and Pharmacological Comparators


Purity Specification: USP Monograph Defines Quantitative Assay Range for Methadone Hydrochloride

The USP monograph for Methadone Hydrochloride establishes a quantifiable purity specification of not less than 98.5% and not more than 100.5% of C21H27NO·HCl, calculated on the dried basis [1]. This specification provides an unambiguous acceptance criterion that distinguishes pharmacopeial-grade material from non-compendial or research-grade methadone free base, for which no such standardized purity range is uniformly defined.

Pharmaceutical Analysis Quality Control Regulatory Science

Physicochemical Stability: 91-Day Concentration Retention for Methadone Hydrochloride Oral Solutions

In a 2022 stability study of methadone hydrochloride 10 mg/mL oral solutions (formulated with and without parabens) stored in amber glass bottles under three temperature conditions (5 ± 3 °C, 25 ± 2 °C, 40 ± 2 °C), methadone concentration remained within 95–105% of the initial value for 91 days in all samples, with no microbial growth observed and pH stable at approximately 6.5–7, ensuring no precipitation risk [1]. This stability profile is specific to the hydrochloride salt; methadone free base exhibits different solubility characteristics and would not maintain equivalent aqueous stability under identical conditions.

Pharmaceutical Stability Formulation Science Microbiological Quality

Enantiomer Pharmacology: 50-Fold μ-Opioid Potency Differential Within Racemic Methadone Hydrochloride

Racemic methadone hydrochloride comprises two enantiomers with markedly different pharmacological activities. The (R)-enantiomer (levomethadone) activates the μ-opioid receptor with approximately 50-fold greater potency than the (S)-enantiomer [1][2]. Conversely, the (S)-enantiomer is a more potent blocker of hERG potassium channels, contributing to QTc prolongation [1]. This enantiomeric dichotomy is absent in non-chiral comparators such as morphine, which lacks an NMDA antagonist component and exhibits a different cardiac safety profile.

Pharmacology Chiral Drug Development Cardiac Safety

Clinical Effectiveness: Superior Treatment Retention for Methadone Hydrochloride Versus Buprenorphine

A 2023 systematic review and meta-analysis of 83 randomized controlled trials and 193 observational studies, encompassing over one million participants, concluded that methadone hydrochloride was superior to buprenorphine for the primary outcome of treatment retention in opioid use disorder [1]. No statistically significant differences were detected for secondary outcomes including additional substance use or criminal justice involvement. This differential retention efficacy is a distinguishing feature of methadone hydrochloride relative to the partial μ-opioid agonist buprenorphine.

Addiction Medicine Clinical Trials Healthcare Outcomes

NMDA Receptor Antagonism: A Pharmacological Distinction Not Shared by Morphine or Hydromorphone

Racemic (dl)-methadone and both its (d)- and (l)-isomers exhibit non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, a property not shared by morphine, hydromorphone, or naltrexone [1]. This NMDA antagonist activity is mechanistically distinct from μ-opioid agonism and is hypothesized to contribute to methadone's efficacy in neuropathic pain states and its ability to attenuate opioid tolerance. While binding affinity is established in competition assays, the exact in vivo contribution of NMDA antagonism to clinical outcomes remains a subject of ongoing investigation.

Neuropharmacology Receptor Binding Analgesic Mechanisms

pH Specification: USP-Defined pH Range of 4.5–6.5 for 1% Aqueous Solution

The USP monograph for Methadone Hydrochloride specifies that a solution (1 in 100, i.e., 10 mg/mL) has a pH between 4.5 and 6.5 [1]. This defined pH range ensures batch-to-batch consistency and serves as a critical quality attribute for dissolution, stability, and compatibility with formulation excipients. Methadone free base, by contrast, is substantially less water-soluble and does not produce an equivalent aqueous pH specification.

Pharmaceutical Quality Control Formulation Development Analytical Chemistry

Methadone Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Quality Control: USP Reference Standard for Assay and Impurity Testing

Procurement of USP-grade methadone hydrochloride is essential for pharmaceutical quality control laboratories performing compendial assay testing, impurity profiling, and dissolution testing. The USP monograph defines an assay purity range of 98.5–100.5% [1] and a pH specification of 4.5–6.5 for a 1% solution [1]. These specifications serve as release criteria for methadone hydrochloride drug substance and finished dosage forms (tablets, oral solutions, injections). Use of non-compendial material in these applications would invalidate GMP compliance and regulatory filings.

Hospital Pharmacy Compounding: 91-Day Stability for Extemporaneous Oral Solutions

Hospital pharmacy departments preparing extemporaneous methadone hydrochloride oral solutions (10 mg/mL) can assign a beyond-use date of up to 91 days when stored in amber glass bottles at controlled temperatures (5–40 °C), based on published physicochemical and microbiological stability data confirming methadone concentration remains within 95–105% of initial for 91 days under these conditions [1]. This evidence supports operational workflows and reduces preparation frequency.

Opioid Agonist Therapy Programs: Evidence-Based Selection for Superior Treatment Retention

Healthcare systems and opioid treatment programs selecting an opioid agonist therapy for opioid use disorder should prioritize methadone hydrochloride over buprenorphine based on meta-analytic evidence from >1 million participants demonstrating statistically superior treatment retention [1]. This quantifiable outcome advantage translates directly to program effectiveness metrics and patient engagement.

Chronic Pain Management Research: Investigating NMDA Antagonism as a Mechanistic Differentiator

Research groups investigating chronic pain, particularly neuropathic pain, may select methadone hydrochloride over pure μ-opioid agonists such as morphine or hydromorphone because of its established non-competitive NMDA receptor antagonist activity [1]. This unique dual-mechanism profile provides a scientific rationale for comparative efficacy studies in pain conditions where NMDA receptor modulation is hypothesized to confer therapeutic benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methadone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.